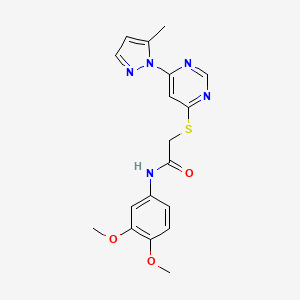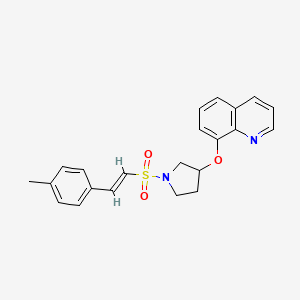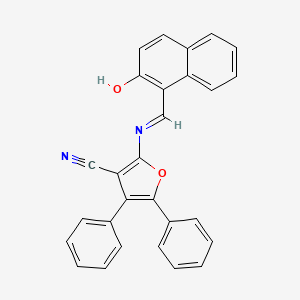
N-(3,4-dimethoxyphenyl)-2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(3,4-dimethoxyphenyl)-2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a derivative of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, which is characterized by the presence of a pyrimidine ring linked to an acetamide group through a thioether linkage. The pyrimidine ring is a common structural motif in many biologically active compounds, and its derivatives have been explored for various pharmacological activities, including anticancer properties .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting with a key intermediate product such as methyl 3-methoxy-5-methylbenzoate. The process includes attaching different aryloxy groups to the C2 position of the pyrimidine ring, which is a critical step in generating the desired pharmacophore . Although the exact synthesis of this compound is not detailed, it likely follows a similar multi-step approach to introduce the specific substituents on the pyrimidine core.
Molecular Structure Analysis
The molecular structure of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides reveals a folded conformation around the methylene carbon atom of the thioacetamide bridge. This conformation is stabilized by an intramolecular N—H⋯N hydrogen bond. The pyrimidine ring is inclined at significant angles to the benzene ring, indicating potential steric interactions that could influence the compound's binding to biological targets .
Chemical Reactions Analysis
While the specific chemical reactions of this compound are not provided, the structural analysis suggests that the thioacetamide bridge could be a reactive site for further modifications. The presence of the pyrimidine and pyrazole rings also suggests potential for various chemical reactions, such as nucleophilic substitutions or further ring modifications that could be explored to enhance the compound's biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not explicitly mentioned in the provided papers. However, based on the structural features and the properties of similar compounds, it can be inferred that the compound may exhibit moderate solubility in polar solvents due to the presence of the methoxy groups and the acetamide moiety. The intramolecular hydrogen bond may also influence its melting point and stability . The anticancer activity of a related compound suggests that this compound could potentially exhibit similar biological properties, which would be worth investigating .
Aplicaciones Científicas De Investigación
Anticancer Activity
A study by Al-Sanea et al. (2020) highlights the design and synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, with variations including attachment of different aryloxy groups to the pyrimidine ring. These compounds were tested for their anticancer activity against 60 cancer cell lines, showing appreciable cancer cell growth inhibition in eight cell lines. This indicates the compound's potential as an anticancer agent (Al-Sanea et al., 2020).
Antimicrobial Activity
Research by Bondock et al. (2008) explored the synthesis of new heterocycles incorporating antipyrine moiety, starting with 2-Cyano- N -(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1 H -pyrazol-4-yl)acetamide. These compounds were tested and evaluated as antimicrobial agents, showcasing a different facet of potential biomedical applications (Bondock et al., 2008).
Antitumor Evaluation
A series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for antitumor activity against the human breast adenocarcinoma cell line MCF7. Among the new series, one compound showed significant activity, underscoring the relevance of these compounds in antitumor research (El-Morsy et al., 2017).
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[6-(5-methylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-12-6-7-21-23(12)16-9-18(20-11-19-16)27-10-17(24)22-13-4-5-14(25-2)15(8-13)26-3/h4-9,11H,10H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWDLGIYWREEIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-2-chloro-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2532468.png)
![N7-(4-fluorophenyl)-N5-(1-methoxypropan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2532473.png)

![2-Thiopheneethanamine, N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-, hydrochloride](/img/structure/B2532476.png)
![4-[(1,3-Benzoxazol-2-ylamino)methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2532477.png)


![6-isobutyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2532481.png)

![Methyl 1-azaspiro[4.5]decane-8-carboxylate;hydrochloride](/img/structure/B2532483.png)
![5-oxo-N-phenyl-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2532485.png)
![1-(4-Phenylpiperazin-1-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2532486.png)
![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-nitrobenzoate](/img/structure/B2532487.png)
![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2532488.png)